molecular formula C18H21FN6O2S B2861181 3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2380168-99-8

3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2861181
CAS No.: 2380168-99-8
M. Wt: 404.46
InChI Key: IJBKXPSXCKVXPN-UHFFFAOYSA-N
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Description

3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound. It features a unique combination of pyrimidine, piperazine, and thiazolopyrimidine moieties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under controlled conditions. The final step involves the cyclization to form the thiazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of pyrimidine, piperazine, and thiazolopyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2S/c1-11-8-20-18-25(17(11)27)13(9-28-18)7-14(26)23-3-5-24(6-4-23)16-15(19)12(2)21-10-22-16/h8,10,13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBKXPSXCKVXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=NC=NC(=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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